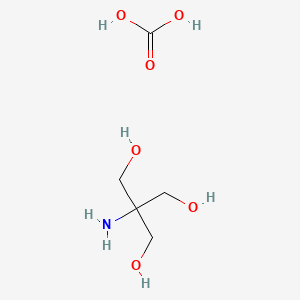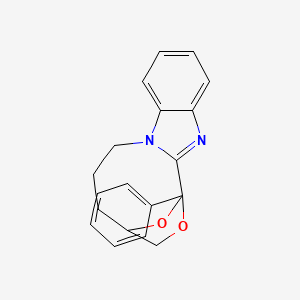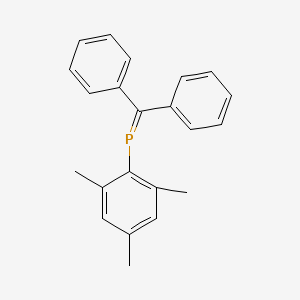
Methanol;oxomolybdenum;5,10,15,20-tetraphenyl-21,22-dihydroporphyrin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanol;oxomolybdenum;5,10,15,20-tetraphenyl-21,22-dihydroporphyrin is a complex compound that belongs to the family of metalloporphyrins. Metalloporphyrins are known for their unique chemical properties and their ability to mimic the functions of natural enzymes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methanol;oxomolybdenum;5,10,15,20-tetraphenyl-21,22-dihydroporphyrin typically involves the reaction of 5,10,15,20-tetraphenyl-21,22-dihydroporphyrin with a molybdenum precursor in the presence of methanol. One common method involves reacting 5,10,15,20-tetraphenyl-21,22-dihydroporphyrin with molybdenum trioxide (MoO3) in phenol at elevated temperatures . The reaction mixture is then purified to obtain the desired compound.
Industrial Production Methods
the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, using more efficient purification techniques, and ensuring the safety and environmental compliance of the process .
Análisis De Reacciones Químicas
Types of Reactions
Methanol;oxomolybdenum;5,10,15,20-tetraphenyl-21,22-dihydroporphyrin undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by its molybdenum center.
Reduction: It can also undergo reduction reactions, where the molybdenum center plays a crucial role.
Substitution: The compound can undergo substitution reactions, particularly at the peripheral phenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxo-molybdenum species, while reduction reactions could produce reduced molybdenum complexes .
Aplicaciones Científicas De Investigación
Methanol;oxomolybdenum;5,10,15,20-tetraphenyl-21,22-dihydroporphyrin has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism by which methanol;oxomolybdenum;5,10,15,20-tetraphenyl-21,22-dihydroporphyrin exerts its effects involves its molybdenum center, which can undergo various oxidation states. This allows the compound to participate in redox reactions, facilitating the transfer of electrons. The porphyrin ring structure also plays a role in stabilizing the compound and enhancing its reactivity .
Comparación Con Compuestos Similares
Similar Compounds
5,10,15,20-tetraphenyl-21,22-dihydroporphyrin zinc: This compound is similar in structure but contains zinc instead of molybdenum.
5,10,15,20-tetraphenyl-21,22-dihydroporphyrin manganese: This compound contains manganese and is used in the development of solar cells.
5,10,15,20-tetraphenyl-21,22-dihydroporphyrin rhenium: This compound contains rhenium and is studied for its stability and spectral properties.
Uniqueness
Methanol;oxomolybdenum;5,10,15,20-tetraphenyl-21,22-dihydroporphyrin is unique due to its molybdenum center, which provides distinct redox properties and catalytic capabilities. This makes it particularly valuable in applications requiring efficient electron transfer and catalytic activity .
Propiedades
Número CAS |
74751-79-4 |
|---|---|
Fórmula molecular |
C45H34MoN4O2 |
Peso molecular |
758.7 g/mol |
Nombre IUPAC |
methanol;oxomolybdenum;5,10,15,20-tetraphenyl-21,22-dihydroporphyrin |
InChI |
InChI=1S/C44H30N4.CH4O.Mo.O/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;1-2;;/h1-28,45-46H;2H,1H3;; |
Clave InChI |
UNUQEEOFKDKAAL-UHFFFAOYSA-N |
SMILES canónico |
CO.C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9)N3.O=[Mo] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


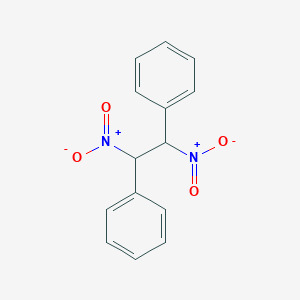
![2-[(2-Amino-1,3-benzothiazol-6-yl)oxy]ethan-1-ol](/img/structure/B14456988.png)


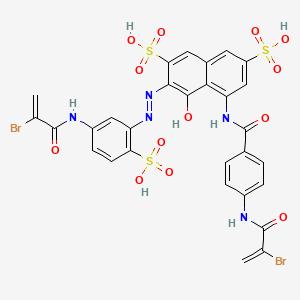


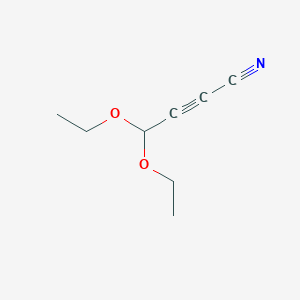
![Naphth[2,3-c]acridine-5,8,14(13H)-trione, 6-[(2-[1,1'-biphenyl]-4-yl-6,11-dihydro-6,11-dioxonaphtho[2,3-g]quinazolin-4-yl)amino]-](/img/structure/B14457040.png)
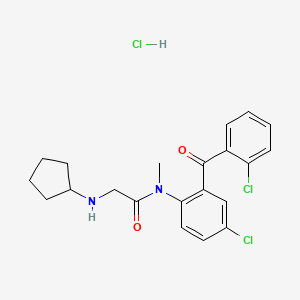
![3-Chloro-7-methoxy-1,6-dimethylpyrido[2,3-c]pyridazin-4(1H)-one](/img/structure/B14457052.png)
